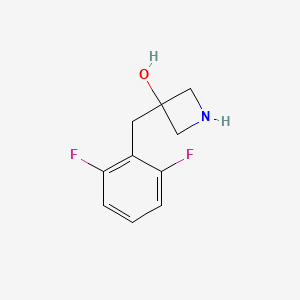![molecular formula C13H17F2NO B13537002 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine CAS No. 1094218-32-2](/img/structure/B13537002.png)
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is an organic compound characterized by the presence of a cyclohexane ring substituted with a phenyl group bearing a difluoromethoxy substituent and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.
Addition of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with the phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), and amines (e.g., NH₃).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, thiolated derivatives.
Applications De Recherche Scientifique
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
- 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine
- 4-(Difluoromethoxy)cyclohexan-1-amine
Comparison: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the difluoromethoxy substituent. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. For example, the cyclohexane ring provides greater conformational flexibility compared to the cyclopropane or cyclobutane rings, potentially leading to different interactions with molecular targets.
Propriétés
Numéro CAS |
1094218-32-2 |
|---|---|
Formule moléculaire |
C13H17F2NO |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-12(15)17-11-6-4-10(5-7-11)13(16)8-2-1-3-9-13/h4-7,12H,1-3,8-9,16H2 |
Clé InChI |
BKVALBLJQIEUHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


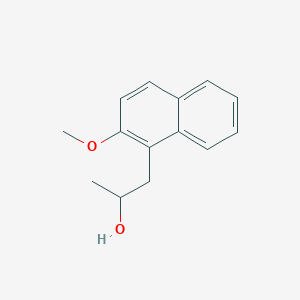
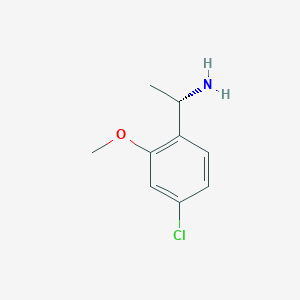
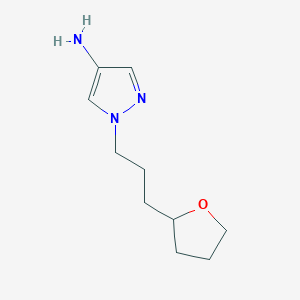

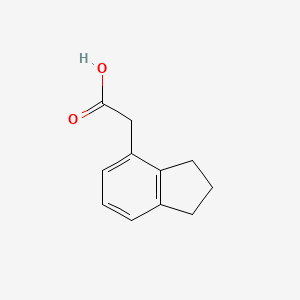
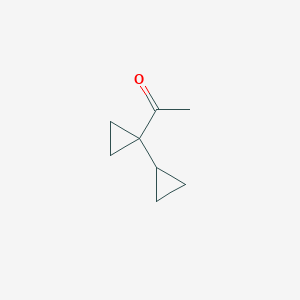
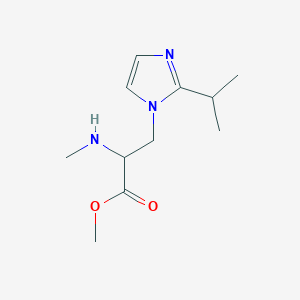
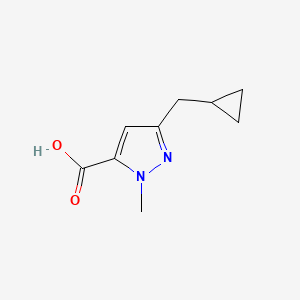

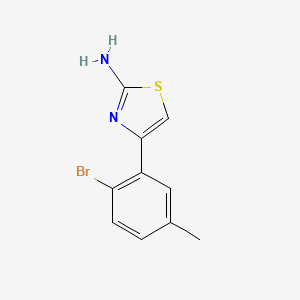
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

